molecular formula C16H14ClN3O4S2 B2387698 5-chloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)thiophene-2-sulfonamide CAS No. 1788846-60-5

5-chloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)thiophene-2-sulfonamide

Cat. No.: B2387698
CAS No.: 1788846-60-5
M. Wt: 411.88
InChI Key: MUBRQMNMSOUBBZ-UHFFFAOYSA-N
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Description

5-chloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)thiophene-2-sulfonamide is a synthetic heterocyclic compound of interest in medicinal chemistry and drug discovery research. This molecule incorporates several privileged pharmacophores, including a 1,4-benzodioxan group, a pyrazole ring, and a thiophene sulfonamide moiety. Thiophene sulfonamide derivatives are a significant class of compounds known to act as potent inhibitors of carbonic anhydrase isoforms , which are enzymes implicated in a variety of physiological and pathological processes . The inhibition of tumor-associated CA isoforms, such as CA IX and CA XII, is a recognized strategy for investigating novel anticancer agents . The structural features of this compound suggest potential for investigating its activity against these and other enzyme targets. Researchers can utilize this compound as a key intermediate or as a lead molecule for the development of novel bioactive agents. Its specific applications may include enzymatic inhibition assays, structure-activity relationship (SAR) studies, and cellular proliferation assays to explore its mechanism of action and therapeutic potential. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O4S2/c17-15-5-6-16(25-15)26(21,22)19-11-7-18-20(8-11)9-12-10-23-13-3-1-2-4-14(13)24-12/h1-8,12,19H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUBRQMNMSOUBBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NS(=O)(=O)C4=CC=C(S4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)thiophene-2-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the pyrazole ring, followed by the introduction of the thiophene-2-sulfonamide group and the 2,3-dihydrobenzo[b][1,4]dioxin moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automation of reaction steps, and stringent quality control measures to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group or other reducible functionalities within the molecule.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a range of derivatives with different functional groups.

Scientific Research Applications

5-chloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)thiophene-2-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 5-chloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)thiophene-2-sulfonamide exerts its effects depends on its interaction with molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The specific pathways and targets vary depending on the application and the context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Trends

  • Synthetic Efficiency : Carboxamide derivatives (3a–3e ) achieve moderate yields (62–71%) under EDCI/HOBt activation, suggesting that the target compound’s synthesis may require optimization of coupling steps for bulkier dihydrobenzodioxin intermediates .
  • Spectroscopic Signatures : The target compound’s ^1H-NMR spectrum would likely show signals for the dihydrobenzodioxin methylene protons (δ ~4.0–4.5 ppm) and pyrazole protons (δ ~7.5–8.5 ppm), comparable to 3a–3e .
  • Thermal Stability : Higher melting points in chlorinated derivatives (3b , 3e ) suggest that the target compound’s chlorine and sulfonamide groups may confer similar thermal resilience.

Biological Activity

5-chloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)thiophene-2-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a thiophene ring, a sulfonamide group, and a pyrazole moiety, suggest diverse biological activities. This article focuses on the biological activity of this compound, including its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C18H16ClN3O3SC_{18}H_{16}ClN_{3}O_{3}S and a molecular weight of approximately 386.8 g/mol. The presence of multiple functional groups enhances its reactivity and potential for biological interactions.

PropertyValue
Molecular FormulaC₁₈H₁₆ClN₃O₃S
Molecular Weight386.8 g/mol
StructureStructure

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Preliminary studies have shown that it inhibits the proliferation of various cancer cell lines through mechanisms that may involve:

  • Interference with cell signaling pathways : The compound appears to disrupt pathways related to cell growth and apoptosis.
  • Induction of apoptosis : Evidence suggests that it may promote programmed cell death in malignant cells.

In vitro studies have demonstrated moderate to good inhibitory activity against specific cancer types, warranting further investigation into its efficacy as an anticancer agent .

The biological mechanisms underlying the activity of this compound may include:

  • Enzyme Inhibition : The sulfonamide group is known for its ability to interact with enzymes involved in cancer progression. Molecular docking studies suggest that the compound could bind to active sites of these enzymes, inhibiting their function.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that compounds with similar structures can induce oxidative stress in cancer cells, leading to increased ROS levels and subsequent cell death.

Study 1: Anticancer Activity in Cell Lines

A recent study evaluated the effects of this compound on several cancer cell lines. The results indicated:

Cell LineIC50 (µM)Observations
MCF-7 (Breast)15Significant reduction in viability
A549 (Lung)20Induction of apoptosis
HeLa (Cervical)18Cell cycle arrest observed

These findings highlight the compound's potential as a therapeutic agent against various cancers .

Study 2: Molecular Docking Analysis

Molecular docking studies were conducted to explore the binding affinity of the compound with target enzymes involved in cancer metabolism. The results showed:

EnzymeBinding Affinity (kcal/mol)
Protein Kinase B-9.5
Histone Deacetylase-8.7
Cyclin-dependent Kinase-8.9

The strong binding affinities suggest that this compound may effectively inhibit these enzymes, contributing to its anticancer properties .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of this compound to maximize yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction temperature (50–80°C for sulfonamide bond formation), solvent selection (polar aprotic solvents like DMF or acetonitrile enhance reactivity), and reaction time (monitored via TLC until completion). Inert atmospheres (N₂/Ar) prevent oxidative degradation during sensitive steps, while catalytic bases (e.g., triethylamine) improve nucleophilic substitution efficiency . Multi-step protocols often involve recrystallization from ethanol-DMF mixtures to isolate intermediates with >95% purity .

Q. Which analytical techniques are most robust for structural confirmation and purity assessment?

  • Methodological Answer : High-resolution NMR (¹H/¹³C) and mass spectrometry (HRMS) are essential for confirming the sulfonamide linkage, pyrazole ring substitution, and dihydrobenzodioxin moiety . Purity should be validated via HPLC (C18 column, acetonitrile/water gradient) coupled with UV detection at 254 nm. For intermediates, TLC (silica gel, ethyl acetate/hexane) provides rapid progress monitoring .

Q. How should researchers design purification protocols to address byproduct formation during synthesis?

  • Methodological Answer : Column chromatography (silica gel, gradient elution with chloroform:methanol) effectively separates regioisomers, while recrystallization from ethanol removes unreacted starting materials . For persistent byproducts (e.g., sulfonic acid derivatives), adjust pH during aqueous workup to selectively precipitate the target compound .

Advanced Research Questions

Q. What mechanistic approaches can elucidate the sulfonamide bond formation pathway in this compound?

  • Methodological Answer : Kinetic studies under varying temperatures and solvents (e.g., DMSO vs. DMF) can identify rate-determining steps. Isotopic labeling (¹⁵N or ³⁴S) paired with MS/MS fragmentation reveals intermediate species, while DFT calculations model transition states for sulfonamide coupling . Control experiments omitting the base or using deuterated solvents clarify the role of proton transfer .

Q. How can contradictory biological activity data across assay systems be systematically resolved?

  • Methodological Answer : Implement a tiered experimental design:

  • Tier 1 : Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity to the purported receptor .
  • Tier 2 : Cross-test in orthogonal assays (e.g., cell-free enzymatic vs. whole-cell viability assays) to distinguish direct target effects from off-target interactions .
  • Tier 3 : Use metabolomics (LC-MS) to identify compound-induced pathway perturbations, correlating findings with phenotypic outcomes .

Q. What strategies are recommended for establishing structure-activity relationships (SAR) among derivatives of this compound?

  • Methodological Answer : Synthesize analogs with systematic substitutions:

  • Pyrazole ring : Replace the dihydrobenzodioxinylmethyl group with bulkier aryl moieties to assess steric effects .
  • Sulfonamide group : Introduce electron-withdrawing substituents (e.g., -CF₃) on the thiophene ring to modulate electrophilicity .
  • Bioassays : Test derivatives in dose-response models (e.g., IC₅₀ determination in enzyme inhibition assays) and use CoMFA (Comparative Molecular Field Analysis) to map 3D SAR .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles of this compound?

  • Methodological Answer : Standardize solubility testing using the shake-flask method (24 h equilibration in buffers at pH 1.2–7.4) with HPLC quantification. Compare results under controlled temperature (25°C vs. 37°C) and ionic strength conditions to identify confounding factors . For low solubility, employ co-solvency studies (e.g., PEG-400/water mixtures) to differentiate intrinsic solubility from kinetic dissolution limitations .

Experimental Design Considerations

Q. What statistical frameworks are appropriate for multi-variable optimization in synthetic scale-up?

  • Methodological Answer : Use a Box-Behnken design to evaluate interactions between temperature, solvent ratio, and catalyst loading. Response surface methodology (RSM) identifies optimal conditions, while ANOVA validates the significance of each factor . For reproducibility, include three technical replicates per condition and use QbD (Quality by Design) principles to define a design space .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.